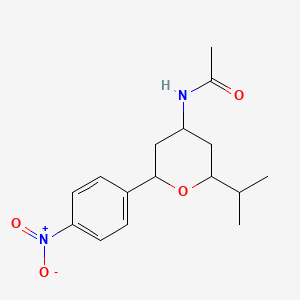![molecular formula C28H23F7N6O4S2 B12297739 4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTK-853 is a novel, non-nucleoside, palm site-binding hepatitis C virus (HCV) polymerase inhibitor. It has demonstrated significant antiviral activity in HCV-infected patients and shows a high genetic barrier to resistance . This compound is particularly promising in the treatment of HCV due to its ability to suppress the emergence of drug-resistant variants .
Preparation Methods
JTK-853 is a piperazine derivative synthesized through a series of chemical reactions. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions . The industrial production of JTK-853 involves optimizing these synthetic routes to ensure high yield and purity. The process typically includes steps such as crystallization and purification to achieve the desired quality .
Chemical Reactions Analysis
JTK-853 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of JTK-853 with modified functional groups . For example, the compound can be oxidized to introduce oxygen-containing functional groups or reduced to remove such groups .
Scientific Research Applications
JTK-853 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of non-nucleoside polymerase inhibitors. In biology, it is employed in research on viral replication and resistance mechanisms. In medicine, JTK-853 is being investigated for its potential to treat HCV infections, particularly in patients who have developed resistance to other antiviral drugs . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral therapies .
Mechanism of Action
JTK-853 exerts its effects by binding to the palm site of the HCV polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the viral RNA. The molecular targets of JTK-853 include specific amino acid residues in the palm site of the HCV polymerase . The pathways involved in its mechanism of action include the inhibition of RNA synthesis and the suppression of viral replication .
Comparison with Similar Compounds
JTK-853 is unique compared to other non-nucleoside HCV polymerase inhibitors due to its high genetic barrier to resistance. Similar compounds include other palm site-binding inhibitors, such as PSI-6130 and TMC435 . JTK-853 has shown a lower number of resistant colonies in vitro compared to these compounds, making it a more potent option for combination therapies . Additionally, JTK-853 has demonstrated additive effects when used in combination with other direct-acting antivirals, further highlighting its potential in HCV treatment .
Properties
Molecular Formula |
C28H23F7N6O4S2 |
|---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |
InChI |
InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42) |
InChI Key |
JQLOVYLALGSISI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


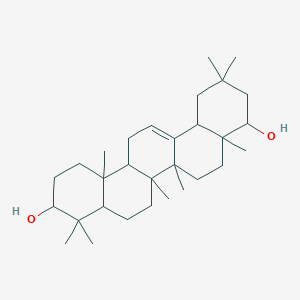
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
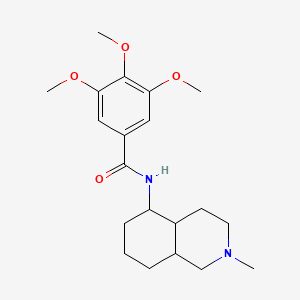
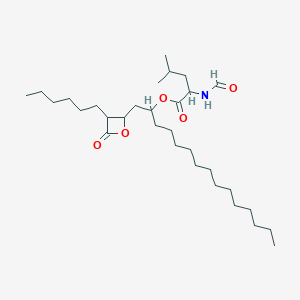
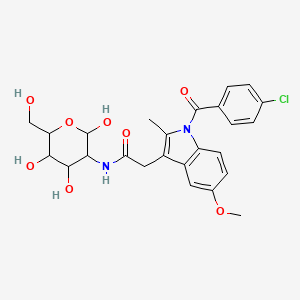
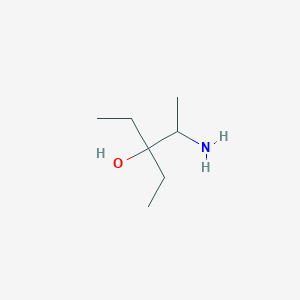
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)
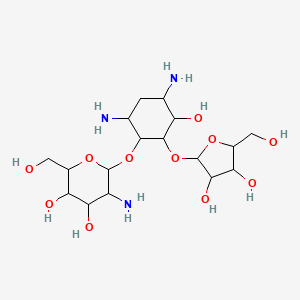
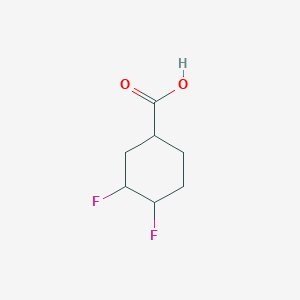
![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
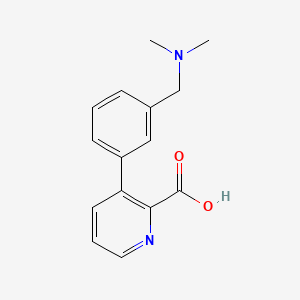
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
